

# toxicological profile of "2-Chloro-6-(2,5-dichlorophenyl)phenol"

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## Compound of Interest

Compound Name: 2-Chloro-6-(2,5-dichlorophenyl)phenol

CAS No.: 67651-38-1

Cat. No.: B13349135

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## Toxicological Profile: 2-Chloro-6-(2,5-dichlorophenyl)phenol

### Part 1: Chemical Identity & Physicochemical Properties[1][2][3]

**2-Chloro-6-(2,5-dichlorophenyl)phenol** is a trichlorinated biphenylol. Structurally, it consists of a phenol ring substituted with a chlorine atom at the ortho position (C2) and a 2,5-dichlorophenyl group at the other ortho position (C6). This steric crowding around the hydroxyl group influences its metabolic stability and receptor binding affinity.

### Structural Nomenclature

- Systematic IUPAC Name: 3,2',5'-Trichloro-[1,1'-biphenyl]-2-ol
- Chemical Class: Chlorinated ortho-phenylphenol; Hydroxylated Polychlorinated Biphenyl (OH-PCB).

- Molecular Formula: C<sub>12</sub>H<sub>7</sub>Cl<sub>3</sub>O
- Molecular Weight: 273.54 g/mol

## Key Physicochemical Parameters

The toxicity of this compound is heavily dictated by its lipophilicity and acidity.

Parameter	Value (Predicted)	Toxicological Implication
LogP (Octanol/Water)	~4.8 – 5.2	High lipophilicity indicates rapid absorption across biological membranes and potential for bioaccumulation in adipose tissue.
pKa (Acid Dissociation)	~7.5 – 8.0	The electron-withdrawing chlorine atoms increase acidity compared to phenol (pKa 10), enhancing its ability to act as a mitochondrial protonophore at physiological pH.
Water Solubility	Very Low (< 1 mg/L)	Limits bioavailability in aqueous media without carriers; suggests high persistence in sediment/soil.
H-Bond Donor/Acceptor	1 / 1	The steric hindrance of the ortho-phenyl group may shield the hydroxyl group, affecting Phase II conjugation efficiency.

## Part 2: Molecular Mechanisms of Toxicity

The toxicological action of **2-Chloro-6-(2,5-dichlorophenyl)phenol** is driven by three primary mechanisms: mitochondrial uncoupling, oxidative stress, and endocrine disruption.

### Mitochondrial Uncoupling (Protonophoric Action)

As a lipophilic weak acid, the compound can shuttle protons across the inner mitochondrial membrane, dissipating the electrochemical gradient (

) required for ATP synthesis.

- Mechanism: The anionic form (phenolate) is attracted to the positive intermembrane space, picks up a proton, becomes neutral, diffuses back into the matrix, and releases the proton.
- Consequence: Uncoupling of oxidative phosphorylation leading to ATP depletion, hyperthermia, and cellular apoptosis.

## Endocrine Disruption (Thyroid Hormone Mimicry)

The structure of **2-Chloro-6-(2,5-dichlorophenyl)phenol** closely resembles Thyroxine (T4) and Triiodothyronine (T3).

- Transthyretin (TTR) Binding: The hydroxylated biphenyl core fits into the thyroxine-binding pocket of TTR. By displacing T4, it alters thyroid hormone homeostasis, potentially leading to hypothyroidism and neurodevelopmental deficits.
- Estrogen Receptor (ER) Modulation: Chlorinated phenylphenols can act as weak agonists or antagonists of ER

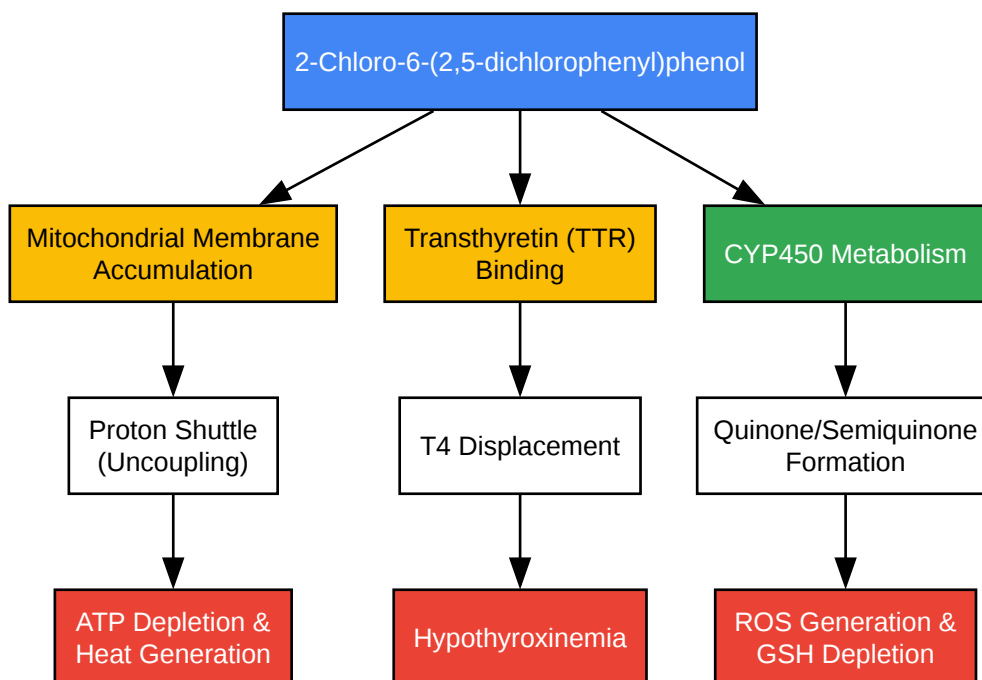
, disrupting reproductive signaling.

## Oxidative Stress & Quinone Formation

Metabolic activation by Cytochrome P450s can oxidize the phenol to a reactive quinone or semiquinone radical. These species participate in redox cycling, generating Superoxide (

) and depleting cellular Glutathione (GSH).

## Visualization: Mechanistic Pathway



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Caption: Multi-modal toxicity pathways including mitochondrial uncoupling, thyroid hormone displacement, and oxidative stress.

## Part 3: Toxicokinetics (ADME)

Understanding the disposition of this compound is critical for risk assessment.

### Absorption

- Oral: Rapidly absorbed due to high lipophilicity (LogP ~5).
- Dermal: Significant potential for dermal absorption, acting as a skin irritant and systemic toxicant.

### Distribution

- Protein Binding: Extensive binding to plasma proteins, particularly albumin and transthyretin (TTR).
- Tissue Accumulation: Preferential distribution to lipid-rich tissues (adipose, liver, brain).

## Metabolism

- Phase I: Hydroxylation by CYP450 enzymes (likely CYP2E1 or CYP1A1) to form di-hydroxy metabolites (catechols).
- Phase II: Glucuronidation (UGT) and Sulfation (SULT) at the phenolic hydroxyl group.
  - Note: The ortho-substitution (2-Cl and 6-Phenyl) creates steric hindrance that may inhibit glucuronidation, prolonging the half-life of the free toxic phenol.

## Excretion

- Primary route is biliary excretion of conjugates into feces.
- Enterohepatic circulation may occur if conjugates are hydrolyzed by gut bacteria, re-releasing the parent compound.

## Part 4: Experimental Protocols for Toxicity Assessment

To validate the toxicological profile, the following standardized assays are recommended.

### Protocol: Mitochondrial Uncoupling Assay (Seahorse XF)

Objective: Quantify the impact on Oxygen Consumption Rate (OCR) to verify uncoupling activity.

- Cell Culture: Seed HepG2 or renal proximal tubule cells (20,000 cells/well) in XF96 microplates.
- Treatment: Expose cells to increasing concentrations of the compound (0.1 – 50 M) for 1 hour.
- Measurement:
  - Basal Respiration: Measure initial OCR.

- Oligomycin Injection (1 M): Inhibits ATP synthase. (OCR should drop; if sustained, uncoupling is present).
- FCCP Injection (0.5 M): Positive control for maximal uncoupling.
- Rotenone/Antimycin A: Shut down electron transport.
- Analysis: An increase in Basal OCR coupled with a lack of response to Oligomycin confirms protonophoric uncoupling.

## Protocol: Transthyretin (TTR) Binding Competition Assay

Objective: Assess potential for thyroid hormone disruption.

- Reagents: Human purified TTR, [<sup>125</sup>I]-Thyroxine (T4), and test compound.
- Incubation: Mix TTR (30 nM) with [<sup>125</sup>I]-T4 (50 nM) and varying concentrations of the test compound (1 nM – 10 M) in Tris buffer (pH 8.0).
- Equilibrium: Incubate at 4°C for 24 hours to reach equilibrium.
- Separation: Separate bound vs. free T4 using biogel P-6 columns or charcoal adsorption.
- Quantification: Measure radioactivity of the bound fraction using a gamma counter.
- Calculation: Plot % Bound T4 vs. Log[Compound]. Calculate  $IC_{50}$ . A low  $IC_{50}$  indicates high potency for displacing T4.

## Visualization: TTR Binding Workflow



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Caption: Workflow for assessing thyroid hormone displacement potency via competitive binding.

## Part 5: Risk Assessment & Safety Margins

### Acute Toxicity Risks

- Target Organs: Liver (hepatotoxicity due to oxidative stress), Kidney (nephrotoxicity due to concentration in proximal tubules), and CNS (neurotoxicity if blood-brain barrier is crossed).
- Symptoms: Hyperthermia (uncoupling), metabolic acidosis, tremors.

### Environmental Risk

- Aquatic Toxicity: The compound is predicted to be very toxic to aquatic life with long-lasting effects.
- Persistence: The C-Cl bonds and biphenyl structure confer resistance to biodegradation.

### Handling Precautions

- PPE: Nitrile gloves (double-gloved recommended due to lipophilicity), chemical safety goggles, and fume hood.
- Disposal: High-temperature incineration; do not release into drains.

### References

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## Sources

- [1. Chlorophenols \(EHC 93, 1989\) \[inchem.org\]](#)
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